5-((tert-Butoxycarbonyl)amino)picolinic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)picolinic acid is a chemical compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of picolinic acid. This compound is of interest in organic synthesis and various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.
Industrial Production Methods: In industrial settings, the protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the BOC group, typically using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Strong acids like TFA and HCl are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of picolinic acid.
Reduction Products: Amino acids or other amines without the BOC group.
Substitution Products: Derivatives of picolinic acid with different functional groups.
Mechanism of Action
Target of Action
The primary target of 5-((tert-Butoxycarbonyl)amino)picolinic acid is the zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to the zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound’s interaction with zinc finger proteins affects the biochemical pathways involved in viral replication and packaging, as well as normal cell homeostatic functions
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on zinc finger proteins. By disrupting the function of these proteins, the compound can potentially inhibit viral replication and affect cellular homeostasis .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a protecting group for amines, facilitating the synthesis of complex molecules. Biology: It is employed in the study of enzyme mechanisms and protein interactions. Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Used in peptide synthesis.
BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide): A spin trapping reagent used in free radical research.
Uniqueness: 5-((tert-Butoxycarbonyl)amino)picolinic acid is unique in its combination of the picolinic acid core with the BOC protecting group, making it particularly useful in organic synthesis and research applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHQRNWVCRIQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651749 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848308-47-4 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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